
Temsavir-D5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Temsavir-D5 is an isotope-labeled version of temsavir, a novel small-molecule HIV-1 attachment inhibitor. Temsavir binds to the gp120 subunit within the HIV-1 envelope glycoprotein gp160 complex, preventing the initial interaction between the virus and cellular CD4 receptors, thereby inhibiting viral attachment and entry into host cells. This compound is particularly significant in the treatment of multidrug-resistant HIV-1 infections .
Métodos De Preparación
The synthesis of temsavir involves several steps, starting with the preparation of the indole glyoxamide core. The synthetic route includes the formation of key intermediates through various chemical reactions, such as acylation and cyclization . Industrial production methods for temsavir typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Temsavir undergoes several types of chemical reactions, including hydrolysis and oxidation. Hydrolysis is mediated by hepatic esterase, while oxidation is facilitated by cytochrome P450 3A4 . Common reagents used in these reactions include water for hydrolysis and oxygen for oxidation. The major products formed from these reactions are the hydrolyzed and oxidized metabolites of temsavir .
Aplicaciones Científicas De Investigación
Temsavir-D5 has a wide range of scientific research applications. In chemistry, it is used as a reference standard for the quantification of temsavir in biological samples using techniques such as liquid chromatography coupled to tandem mass spectrometry . In biology and medicine, temsavir is used to study the mechanisms of HIV-1 attachment and entry into host cells, as well as to develop new therapeutic strategies for treating multidrug-resistant HIV-1 infections . In industry, temsavir is used in the development of antiretroviral drugs and in the monitoring of drug resistance in HIV-1 patients .
Mecanismo De Acción
Temsavir exerts its effects by binding directly to the gp120 subunit within the HIV-1 envelope glycoprotein gp160 complex . This binding prevents the initial interaction between the virus and cellular CD4 receptors, thereby inhibiting viral attachment and entry into host cells . The molecular targets involved in this mechanism include the gp120 subunit and the CD4 receptors on host cells .
Comparación Con Compuestos Similares
Temsavir is unique among HIV-1 attachment inhibitors due to its specific binding to the gp120 subunit and its ability to prevent both the initial attachment and subsequent entry of the virus into host cells . Similar compounds include fostemsavir, which is the phosphonooxymethyl prodrug of temsavir . Other related compounds include indole glyoxamide derivatives that also target the gp120 subunit but may have different binding affinities and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C24H23N7O4 |
|---|---|
Peso molecular |
478.5 g/mol |
Nombre IUPAC |
1-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]-2-[4-(2,3,4,5,6-pentadeuteriobenzoyl)piperazin-1-yl]ethane-1,2-dione |
InChI |
InChI=1S/C24H23N7O4/c1-15-27-14-31(28-15)22-20-19(18(35-2)13-26-22)17(12-25-20)21(32)24(34)30-10-8-29(9-11-30)23(33)16-6-4-3-5-7-16/h3-7,12-14,25H,8-11H2,1-2H3/i3D,4D,5D,6D,7D |
Clave InChI |
QRPZBKAMSFHVRW-DKFMXDSJSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N2CCN(CC2)C(=O)C(=O)C3=CNC4=C3C(=CN=C4N5C=NC(=N5)C)OC)[2H])[2H] |
SMILES canónico |
CC1=NN(C=N1)C2=NC=C(C3=C2NC=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


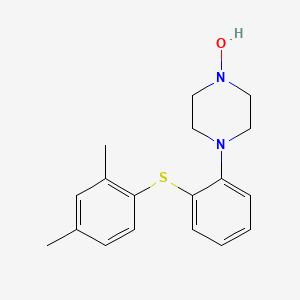

![5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)](/img/structure/B13437740.png)
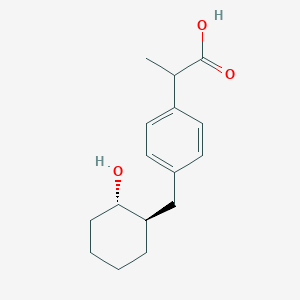

![N-[(R)-(6-Amino-3-chloro-2-pyridinyl)[7-[4-(1-hydroxy-1-methylethyl)-2-pyridinyl]benzo[b]thien-2-yl]methyl]cyclopropanesulfonamide](/img/structure/B13437760.png)
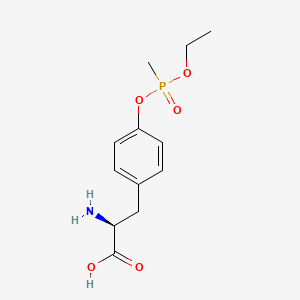
![{2-[(4-Bromo-2,3,5,6-Tetrafluorobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B13437780.png)
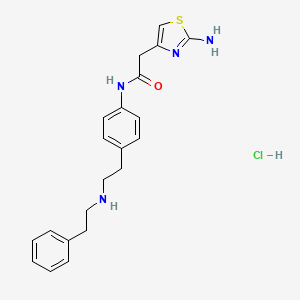



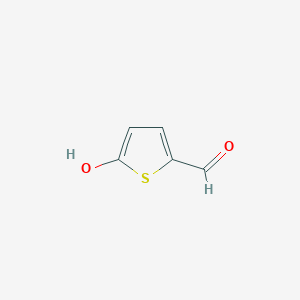
![[(4R)-4-[(2S)-6-methylhept-5-en-2-yl]cyclohexa-1,5-dien-1-yl] trifluoromethanesulfonate](/img/structure/B13437819.png)
